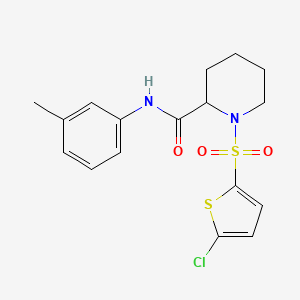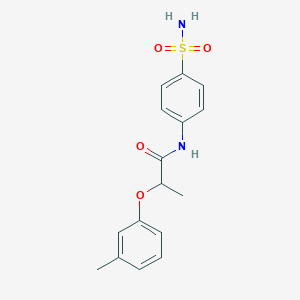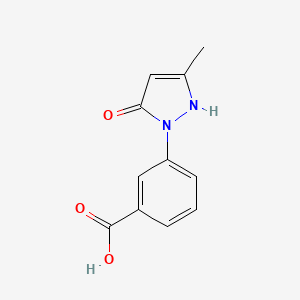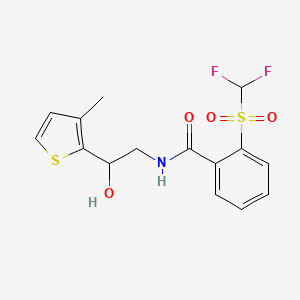
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(m-tolyl)piperidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(m-tolyl)piperidine-2-carboxamide, commonly known as CP-55940, is a synthetic cannabinoid compound that has been widely used in scientific research for its potential therapeutic applications. The compound was first synthesized in the 1980s and has since been extensively studied for its pharmacological properties and mechanism of action.
Mecanismo De Acción
CP-55940 acts as a potent agonist of the cannabinoid receptors, specifically CB1 and CB2 receptors, which are found in high concentrations in the brain and immune system, respectively. The compound binds to these receptors and activates them, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects:
CP-55940 has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain sensation, appetite, mood, and memory. The compound has also been shown to have potential anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CP-55940 in scientific research is its high potency and selectivity for cannabinoid receptors, which allows for precise modulation of these receptors. However, one of the limitations of using CP-55940 is its potential toxicity and side effects, which need to be carefully monitored and controlled in lab experiments.
Direcciones Futuras
There are several potential future directions for the use of CP-55940 in scientific research. One area of interest is the development of novel therapeutic agents that target the cannabinoid receptors for the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another potential direction is the investigation of the role of cannabinoid receptors in the regulation of the immune system and the development of immunomodulatory agents. Additionally, further studies are needed to better understand the potential side effects and toxicity of CP-55940 and to develop safer and more effective compounds for scientific research.
Métodos De Síntesis
The synthesis of CP-55940 involves a multi-step process that includes the reaction of 5-chlorothiophene-2-sulfonyl chloride with N-methylpiperidine-2-carboxamide, followed by the addition of m-toluidine. The final product is then purified using column chromatography to obtain a pure form of CP-55940.
Aplicaciones Científicas De Investigación
CP-55940 has been used in various scientific research studies to investigate its potential therapeutic applications. The compound has been shown to have a high affinity for cannabinoid receptors in the brain, which play a crucial role in regulating various physiological processes such as pain sensation, mood, appetite, and memory.
Propiedades
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(3-methylphenyl)piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S2/c1-12-5-4-6-13(11-12)19-17(21)14-7-2-3-10-20(14)25(22,23)16-9-8-15(18)24-16/h4-6,8-9,11,14H,2-3,7,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGADQUOUSUZRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(m-tolyl)piperidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B2851185.png)



![2-chloro-1-[(7Z)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B2851191.png)
![N-(sec-butyl)-1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2851192.png)


![Naphthalen-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2851197.png)
![(E)-methyl 2-(4-ethoxy-4-oxobut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2851198.png)
![2-[2-acetyl-6-(trifluoromethyl)phenoxy]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2851199.png)
![3-(2-chlorophenyl)-5-[(E)-2-(4-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2851203.png)

